molecular formula C6H10N4O B135613 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide CAS No. 153748-64-2

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Cat. No. B135613
CAS RN: 153748-64-2
M. Wt: 154.17 g/mol
InChI Key: NVRRJNXNZXQRNG-UHFFFAOYSA-N
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Description

5-Amino-pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves a regioselective three-component reaction of 5-amino-pyrazoles, aromatic aldehydes, and cyclohexanedione or dimedome . This leads to the formation of partially hydrogenated pyrazolo [5,1- b ]quinazolin-8-one systems .


Molecular Structure Analysis

5-Amino-pyrazoles have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving 5-amino-pyrazoles include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Organic and Medicinal Synthesis

5-Amino-pyrazoles, including “5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide”, are potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Pharmaceutical and Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are common motifs in a wide range of synthesized drugs , polymers , dyes , and functional materials .

Antibacterial Activity

N-(1-naphthyl)-3-amino-5-oxo-4-phenyl-1H-pyrazole-1-carboxamide, a derivative of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, has been investigated for its antibacterial activity .

Anti-inflammatory and Analgesic Activities

Some derivatives of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide have shown anti-inflammatory and analgesic activities .

Industrial and Agricultural Applications

Pyrazole derivatives, including 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Safety and Hazards

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are expected to continue playing a significant role in the synthesis of novel and applicable heterocyclic compounds .

properties

IUPAC Name

5-amino-N,N-dimethylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRJNXNZXQRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

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